Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate
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Overview
Description
Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, a chlorophenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2-chlorophenyl)-2-cyano-2-methylpropanoic acid.
Reduction: Formation of 3-(2-chlorophenyl)-2-cyano-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromophenyl)-2-cyano-2-methylpropanoate
- Methyl 3-(2-fluorophenyl)-2-cyano-2-methylpropanoate
- Methyl 3-(2-methylphenyl)-2-cyano-2-methylpropanoate
Uniqueness
Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new chemical entities.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-12(8-14,11(15)16-2)7-9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZFAQXCAFVLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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